(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.4g/mol. The purity is usually 95%.
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Biological Activity
(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its antinociceptive, antimicrobial, and anticancer properties.
- Molecular Formula : C17H13N5OS
- CAS Number : 874466-36-1
- Molecular Weight : 341.38 g/mol
Antinociceptive Activity
Recent studies have shown that compounds in the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class exhibit significant antinociceptive effects. For instance:
- A study synthesized various derivatives and tested their antinociceptive activity using methods such as the tail flick and hot plate tests. Among these derivatives, specific compounds displayed higher efficacy than standard analgesics like aspirin .
- The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which play a crucial role in pain and inflammation pathways. The compounds showed varying degrees of inhibition against these enzymes .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies:
- A study reported that derivatives from the same chemical family demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of the triazole and thiadiazole rings is thought to enhance the antimicrobial efficacy due to their ability to disrupt microbial cell functions .
- Another investigation highlighted that certain derivatives exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential within this class of compounds .
Anticancer Activity
The anticancer effects of this compound are particularly noteworthy:
- Research indicates that some derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For example, in vitro studies demonstrated that certain compounds significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM .
- The underlying mechanisms may involve apoptosis induction and cell cycle arrest; further studies are needed to elucidate these pathways fully.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
- Modifications on the pyridine ring or variations in substituents on the thiadiazole moiety can lead to enhanced activity. For instance, specific substitutions have been correlated with increased COX inhibition and improved antinociceptive effects .
Case Studies
Several case studies have highlighted the biological potential of this compound:
Properties
IUPAC Name |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-23-14-7-3-2-5-12(14)8-9-15-21-22-16(19-20-17(22)24-15)13-6-4-10-18-11-13/h2-11H,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNJMKSNYILDKQ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.